molecular formula C11H13N3 B2841695 1-(2-Phenylethyl)-1H-pyrazol-3-amine CAS No. 876343-25-8

1-(2-Phenylethyl)-1H-pyrazol-3-amine

Cat. No. B2841695
CAS RN: 876343-25-8
M. Wt: 187.246
InChI Key: AWCAVAUAKIHFRD-UHFFFAOYSA-N
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Description

The compound “1-(2-Phenylethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “2-Phenylethyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to an ethyl group (a two-carbon chain). The “1H” in the name indicates the position of a hydrogen atom in the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrazoles can react with electrophiles at the nitrogen atoms, and the phenylethyl group could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are crystalline solids at room temperature, and they may exhibit fluorescence .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrazole derivatives have been synthesized and evaluated for various biological activities. For instance, compounds structurally related to 1-(2-Phenylethyl)-1H-pyrazol-3-amine have been reported to exhibit sedative effects, platelet antiaggregating activity, as well as moderate local anesthetic, analgesic, and anti-inflammatory activities in preclinical models (Bondavalli et al., 1990). Additionally, some pyrazole derivatives have been identified as potential antitumor, antifungal, and antibacterial agents, highlighting the versatility of these compounds in drug discovery (Titi et al., 2020).

Material Science Applications

In material science, pyrazole derivatives have been utilized for functional modification of polymers, leading to enhanced properties. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with pyrazole-based amine compounds demonstrated increased swelling and thermal stability, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Organic Synthesis and Catalysis

In the field of organic synthesis, pyrazole derivatives have been used as ligands in catalytic reactions to achieve selective transformations. For instance, unsymmetrical pyrazole-based ligands have been applied in palladium-catalyzed asymmetric allylic aminations, demonstrating the ability to control the configuration of the resulting products with high enantioselectivity (Togni et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Pyrazole derivatives are a focus of ongoing research in medicinal chemistry, and new synthetic methods and reactions are continually being developed .

properties

IUPAC Name

1-(2-phenylethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCAVAUAKIHFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)-1H-pyrazol-3-amine

Synthesis routes and methods I

Procedure details

To a solution containing 3-nitro-1-phenethyl-1H-pyrazole (92 mg, 0.42 mmol) in tetrahydrofuran (2 mL), anhydrous hydrazine (100 μL) was added to the clear solution. Raney nickel (˜100 mg washed 3 times with 5 mL of anhydrous tetrahydrofuran) was then added in tetrahydrofuran (300 μL). Gas evolved from the mixture and the reaction was allowed to proceed for 5 min, after which time the raney nickel was removed by filtration through a celite plug. The solvent was removed in vacuo to afford 1-phenethyl-1H-pyrazol-3-ylamine as a yellow oil which was used in the following step with no further purification.
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
300 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-nitro-1-phenethyl-1H-pyrazole (90 mg, 0.41 mmol) in ethyl acetate (2 mL) and ethanol (2 mL) was added 10% Pd—C (20 mg), the resulting mixture was stirred under hydrogen atmosphere overnight. TLC showed the reaction was complete. The catalyst was removed by filtration through a pad of celite, and the filtrate was concentrated under reduced pressure to give the title compound as colorless oil. LC-MS (ES, Pos.): 188 [MH+]. 1H NMR (CDCl3, 400 MHz): δ=3.10 (t, J=7.2 Hz, 2H), 3.64 (br s, 2H), 4.12 (t, J=7.2 Hz, 2H), 5.51 (d, J=2.3 Hz, 1H), 6.91 (d, J=2.3 Hz, 1H), 7.08-7.11 (m, 2H), 7.20-7.30 (m, 3H).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

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